molecular formula C9H10F2N2O4 B12810522 Uridine, 2',3'-dideoxy-2',3'-difluoro- CAS No. 127840-99-7

Uridine, 2',3'-dideoxy-2',3'-difluoro-

Cat. No.: B12810522
CAS No.: 127840-99-7
M. Wt: 248.18 g/mol
InChI Key: ZACSMWVJEMXZMV-XVFCMESISA-N
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Description

Uridine, 2’,3’-dideoxy-2’,3’-difluoro- is a fluorinated nucleoside analogue

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Uridine, 2’,3’-dideoxy-2’,3’-difluoro- typically involves multiple steps. One common method includes the fluorination of uridine derivatives. The process often starts with the protection of hydroxyl groups, followed by selective fluorination at the 2’ and 3’ positions. The final step involves deprotection to yield the desired compound .

Industrial Production Methods

Industrial production methods for Uridine, 2’,3’-dideoxy-2’,3’-difluoro- are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

Uridine, 2’,3’-dideoxy-2’,3’-difluoro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of Uridine, 2’,3’-dideoxy-2’,3’-difluoro- include:

Major Products Formed

The major products formed from the reactions of Uridine, 2’,3’-dideoxy-2’,3’-difluoro- depend on the specific reaction conditions. For example, nucleophilic substitution reactions can yield various substituted uridine derivatives .

Scientific Research Applications

Uridine, 2’,3’-dideoxy-2’,3’-difluoro- has several scientific research applications, including:

    Antiviral Research: It is studied for its potential as an antiviral agent, particularly against viruses like HIV.

    Anticancer Research: The compound is also explored for its anticancer properties, as fluorinated nucleosides can inhibit the growth of cancer cells.

    Enzymatic Probes: It is used as a probe to study enzyme mechanisms and functions.

Mechanism of Action

The mechanism of action of Uridine, 2’,3’-dideoxy-2’,3’-difluoro- involves its incorporation into nucleic acids, where it can interfere with the normal function of enzymes involved in DNA and RNA synthesis. The fluorine atoms can enhance the compound’s binding affinity to its molecular targets, thereby increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Uridine, 2’,3’-dideoxy-2’,3’-difluoro- is unique due to the presence of two fluorine atoms at the 2’ and 3’ positions. This modification can significantly alter its biological activity compared to other nucleoside analogues .

Properties

CAS No.

127840-99-7

Molecular Formula

C9H10F2N2O4

Molecular Weight

248.18 g/mol

IUPAC Name

1-[(2R,3S,4R,5R)-3,4-difluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C9H10F2N2O4/c10-6-4(3-14)17-8(7(6)11)13-2-1-5(15)12-9(13)16/h1-2,4,6-8,14H,3H2,(H,12,15,16)/t4-,6-,7-,8-/m1/s1

InChI Key

ZACSMWVJEMXZMV-XVFCMESISA-N

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)F)F

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)F)F

Origin of Product

United States

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